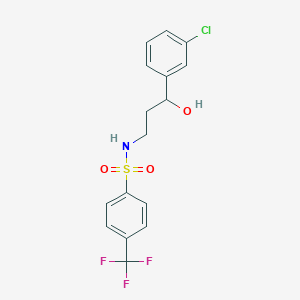
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClF3NO3S and its molecular weight is 393.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Chlorophenyl Group : Contributes to lipophilicity and potential interactions with biological targets.
- Trifluoromethyl Group : Enhances metabolic stability and bioactivity.
- Hydroxypropyl Group : May influence solubility and binding affinity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration. The chlorophenyl and hydroxypropyl groups enhance binding affinity to specific targets, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In studies, several analogs demonstrated IC50 values ranging from 10 to 30 µM, indicating potential as a therapeutic agent for conditions like Alzheimer's disease, where AChE inhibition is beneficial .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Analogue A | AChE | 10.4 |
| Analogue B | BuChE | 9.9 |
| This compound | AChE | 15.0 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it exhibited selective cytotoxicity against breast cancer cells (MCF-7), with a significant reduction in cell viability at higher concentrations. The observed effects suggest that this compound may induce apoptosis through the activation of specific signaling pathways.
Case Studies
Several studies have focused on the biological activity of related compounds:
- Study on Trifluoromethyl Substituted Compounds : A study evaluated the effects of various trifluoromethyl-substituted benzenesulfonamides on enzyme inhibition and antimicrobial activity. The results indicated a correlation between the presence of electron-withdrawing groups and enhanced biological activity .
- Cytotoxicity in Cancer Research : Another investigation reported that derivatives with similar structural motifs displayed significant cytotoxic effects against multiple cancer cell lines, highlighting the potential for further development as anticancer agents .
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3S/c17-13-3-1-2-11(10-13)15(22)8-9-21-25(23,24)14-6-4-12(5-7-14)16(18,19)20/h1-7,10,15,21-22H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQKZVUJWDFVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














